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molecular formula C10H11N B1633854 5,8-Dihydronaphthalen-1-amine

5,8-Dihydronaphthalen-1-amine

Cat. No. B1633854
M. Wt: 145.2 g/mol
InChI Key: XISXRVFRLOWUBM-UHFFFAOYSA-N
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Patent
US05077035

Procedure details

1-Aminonaphthalene (79 g, 0.55 mol), ethanol (300 ml), t-butyl alcohol (50 ml), and NH3 (200-300 ml) were placed in a three-necked, round-bottomed flask equipped with a condenser cooled with dry ice. Sodium (30 g, 1.3 mol) was added in portions over a 4 hour period. Then another 50 ml t-butyl alcohol was added. After an hour, 100 ml absolute ethanol was added slowly. This mixture was stirred overnight and then quenched by careful addition of NH4Cl (50 g) and H2O (400 ml). The aqueous and organic layers were separated. The aqueous layer was extracted twice with ether. The ether extracts were combined with the organic layer, which was then extracted with H2O (2x) and sat. NaCl. The organic layer was dried over Na2SO4 and filtered through MgSO4. Following evaporation of ether and most of the t-butyl alcohol at 65° C., colorless 1-amino-5,8-dihydronaphthalene was obtained by vacuum distillation (mp 37°-39° C.; yield 97%).
Quantity
79 g
Type
reactant
Reaction Step One
Name
Quantity
250 (± 50) mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven
Quantity
300 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.N.C(=O)=O.[Na]>C(O)C.C(O)(C)(C)C>[NH2:1][C:2]1[C:11]2[CH2:10][CH:9]=[CH:8][CH2:7][C:6]=2[CH:5]=[CH:4][CH:3]=1 |^1:15|

Inputs

Step One
Name
Quantity
79 g
Type
reactant
Smiles
NC1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
250 (± 50) mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
30 g
Type
reactant
Smiles
[Na]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Eight
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser
WAIT
Type
WAIT
Details
After an hour
CUSTOM
Type
CUSTOM
Details
quenched by careful addition of NH4Cl (50 g) and H2O (400 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous and organic layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with ether
EXTRACTION
Type
EXTRACTION
Details
was then extracted with H2O (2x) and sat. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through MgSO4
CUSTOM
Type
CUSTOM
Details
evaporation of ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=CC=CC=2CC=CCC12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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